molecular formula C18H9Br2NO5S B2366690 (5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate CAS No. 2415624-73-4

(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate

Cat. No.: B2366690
CAS No.: 2415624-73-4
M. Wt: 511.14
InChI Key: XXJPJZBDOAXMOR-UHFFFAOYSA-N
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Description

(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate is a complex organic compound that features a quinoline moiety substituted with bromine atoms at positions 5 and 7, and a chromene ring fused with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate typically involves multi-step organic reactions. One common approach is the bromination of quinoline derivatives followed by the introduction of the chromene-sulfonate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.

Scientific Research Applications

(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonate group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit DNA gyrase, similar to other quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate is unique due to the combination of the quinoline and chromene-sulfonate moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJPJZBDOAXMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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